Phenyl-pyridazin-3-yl-methanone
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Overview
Description
Phenyl-pyridazin-3-yl-methanone is a chemical compound with the molecular formula C11H8N2O . It has a molecular weight of 184.2 . The compound appears as a light yellow solid .
Molecular Structure Analysis
The InChI code for Phenyl-pyridazin-3-yl-methanone is 1S/C11H8N2O/c14-11(9-5-2-1-3-6-9)10-7-4-8-12-13-10/h1-8H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Phenyl-pyridazin-3-yl-methanone is a light yellow solid . It has a molecular weight of 184.2 . The InChI code for this compound is 1S/C11H8N2O/c14-11(9-5-2-1-3-6-9)10-7-4-8-12-13-10/h1-8H .Scientific Research Applications
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Pharmaceutical Applications
- Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
- Pyridazine based systems have been shown to have numerous practical applications .
- Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Pyridazinone is the derivative of pyridazine which belong to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six membered ring and oxygen atom at 3 position of the ring .
- Different structure form of pyridazinone that has been utilized as a part of various complex compounds and these compounds exhibited diversified pharmacological activities .
- Substantial numbers of pyridazines and pyridazinones containing the different moiety or substituent have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
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Agrochemical Applications
- Various pyridazinone derivatives are well known as agrochemicals .
- The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
- Examples include anti-platelet agent Zardaverine, anti-inflammatory agent Emorfazone and herbicide agents Pyridaben and Norflurazon and various other therapeutically pyridazine and pyridazinone drugs .
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Molecular Recognition and Drug Discovery
- The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
- These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
- The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
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PDE-III Inhibitor
- Pyridazine compounds have shown to be effective phosphodiesterase (PDE) inhibitors .
- The most potent PDE-III inhibitor of the series was 6-[4-(5-methyl-3-oxo-2,3,4,5-tetraliydro pyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV). A methyl group at the C-5 position of dihydropyridazinone ring leads to enhanced potency .
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Positive Inotropic and Vasodilation Effects
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Analgesic and Anti-inflammatory Effects
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PDE-III Inhibitor
- Pyridazine compounds have shown to be effective phosphodiesterase (PDE) inhibitors .
- The most potent PDE-III inhibitor of the series was 6-[4-(5-methyl-3-oxo-2,3,4,5-tetraliydro pyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV). A methyl group at the C-5 position of dihydropyridazinone ring leads to enhanced potency .
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Positive Inotropic and Vasodilation Effects
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Analgesic and Anti-inflammatory Effects
Future Directions
The future directions for research on Phenyl-pyridazin-3-yl-methanone could involve exploring its potential pharmacological activities, given that pyridazin-3-yl-methanone derivatives are known to exhibit diverse pharmacological activities . Further studies could also focus on developing more efficient synthesis methods for this compound .
properties
IUPAC Name |
phenyl(pyridazin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-5-2-1-3-6-9)10-7-4-8-12-13-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWSVBMVZLRATD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451669 |
Source
|
Record name | Phenyl-pyridazin-3-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-pyridazin-3-yl-methanone | |
CAS RN |
60906-52-7 |
Source
|
Record name | Phenyl-pyridazin-3-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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